

Application Notes and Protocols for CC-930 (Tanzisertib)

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Compound of Interest

Compound Name: CC-930

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Introduction

CC-930, also known as Tanzisertib, is a potent and selective, orally active inhibitor of c-Jun N-terminal kinases (JNK).[1][2] As a key mediator in cellular responses to stress, inflammation, and apoptosis, the JNK signaling pathway is a critical target in various diseases.[1][3] **CC-930** acts as an ATP-competitive inhibitor of all JNK isoforms.[4][5] These notes provide detailed protocols for the use of **CC-930** in cell culture experiments, including its mechanism of action, relevant quantitative data, and a diagram of the JNK signaling pathway.

Mechanism of Action

CC-930 is a small molecule inhibitor that targets the ATP-binding site of c-Jun N-terminal kinases (JNKs), a subfamily of the mitogen-activated protein kinase (MAPK) family.[4][5] There are three main JNK isoforms: JNK1, JNK2, and JNK3. JNK1 and JNK2 are widely expressed, while JNK3 is primarily found in the brain, heart, and testes.[1] The JNK signaling cascade is activated by various cellular stressors, leading to the phosphorylation of downstream transcription factors, most notably c-Jun.[3][6] Phosphorylated c-Jun then forms the activator protein-1 (AP-1) transcription factor complex, which regulates the expression of genes involved in inflammation, cell proliferation, and apoptosis.[1] By inhibiting JNK, **CC-930** prevents the phosphorylation of c-Jun and subsequently blocks the downstream effects of the JNK signaling pathway.[4][6]

Quantitative Data

The following tables summarize the in vitro inhibitory activity of **CC-930** against JNK isoforms and other kinases, as well as its effect on cellular processes.

Table 1: In Vitro Kinase Inhibitory Activity of **CC-930**

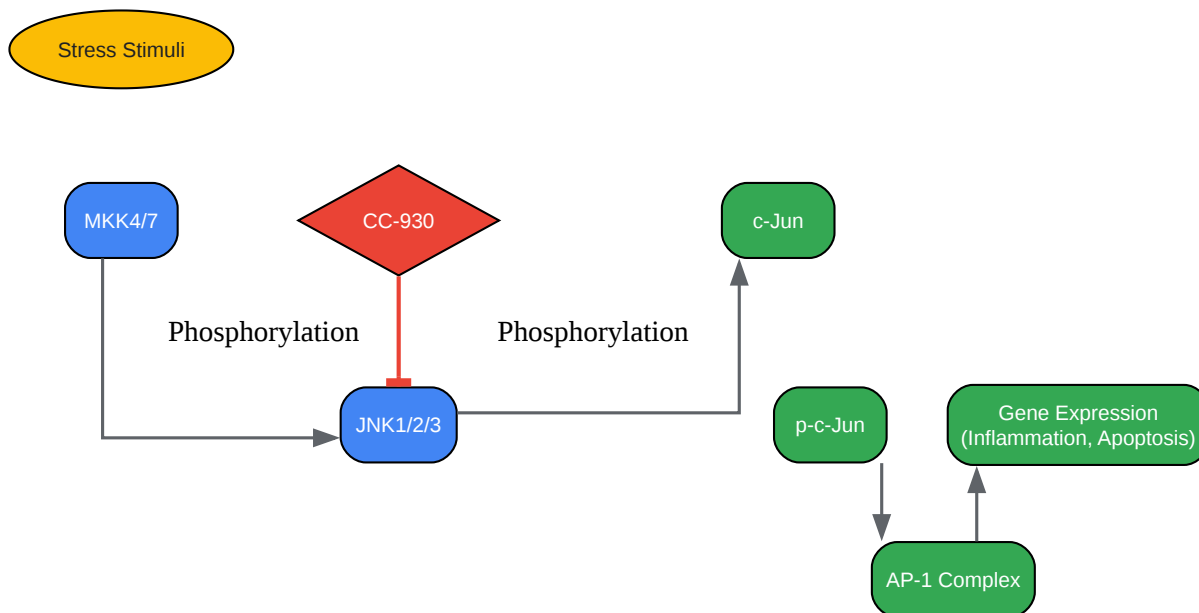
Target	IC50	Ki	Reference
JNK1	61 nM	44 ± 3 nM	[5]
JNK2	5 nM	6.2 ± 0.6 nM	[5]
JNK3	5 nM	N/A	[5]
ERK1	0.48 µM	N/A	[5]
p38α	3.4 µM	N/A	[5]
EGFR	0.38 µM	N/A	[4]

Table 2: Cellular Activity of **CC-930**

Cell Line/System	Effect	IC50	Reference
Human PBMC (stimulated)	Inhibition of phospho-cJun formation	1 µM	[4]
Jurkat T cells	Inhibition of anisomycin-induced c-Jun phosphorylation	Not specified	[4]
Fibroblasts from patients with systemic sclerosis	Reduction of TGF-β stimulated c-Jun phosphorylation	1 µM	[7]

Signaling Pathway Diagram

The following diagram illustrates the JNK signaling pathway and the point of inhibition by **CC-930**.



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Caption: JNK signaling pathway and inhibition by **CC-930**.

Experimental Protocols

The following protocols are based on methodologies cited in the literature for in vitro studies using **CC-930**.

Protocol 1: Inhibition of c-Jun Phosphorylation in Jurkat T cells

This protocol describes a cell-based assay to measure the inhibitory effect of **CC-930** on the phosphorylation of c-Jun in Jurkat T cells stimulated with anisomycin.

Materials:

- Jurkat T cells
- RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS)

- **CC-930** (Tanzisertib)
- Anisomycin
- 96-well membrane filter plates
- Lysis Buffer (20 mM HEPES pH 7.4, 100 mM NaCl, 0.2% Triton X-100, 0.5 mM DTT, 2x phosphatase inhibitors, 20 mM PNPP, 1x protease inhibitors)[4]
- Assay plate coated with GST-c-Jun
- 10 mM MgCl₂ solution
- Wash Buffer (Tris-buffered saline with 0.02% Tween 20)
- Europium labeled anti-phospho-c-Jun antibody
- DELFIA assay buffer and enhancement solution
- Plate reader for fluorescence measurement

Procedure:

- Cell Culture: Culture Jurkat T cells in RPMI-1640 medium supplemented with 10% FBS at 37°C in a humidified atmosphere with 5% CO₂.
- Cell Plating: Aliquot 5 x 10⁵ Jurkat T cells per well into a 96-well membrane filter plate.[4]
- Compound Treatment: Treat the cells with the desired concentrations of **CC-930** or vehicle control (e.g., DMSO) for 30 minutes.[4]
- Stimulation: Stimulate the cells with 0.3 µg/ml anisomycin for an additional 40 minutes to induce JNK activation and c-Jun phosphorylation.[4]
- Cell Lysis:
 - Pellet the cells by centrifugation or using a vacuum manifold.[4]
 - Add 75 µl/well of Lysis Buffer and incubate for 30 minutes at room temperature.[4]

- Filter the lysates into a new 96-well plate using a vacuum manifold.[4]
- Kinase Assay:
 - Add 45 μ l of the cell lysate to an assay plate pre-coated with GST-c-Jun.[4]
 - Add 10 mM MgCl₂ solution to each well and incubate for 10 minutes at room temperature to allow for the kinase reaction.[4]
 - Stop the reaction by washing the plate with Wash Buffer.[4]
- Detection:
 - Add Europium labeled anti-phospho-c-Jun antibody and incubate as recommended by the manufacturer.
 - Wash the plate and add DELFIA assay buffer and enhancement solution.[4]
 - Measure the plate fluorescence using a compatible plate reader.[4]

Protocol 2: General Cell Culture Handling for CC-930 Experiments

This protocol provides general guidelines for handling **CC-930** in cell culture.

Reagent Preparation:

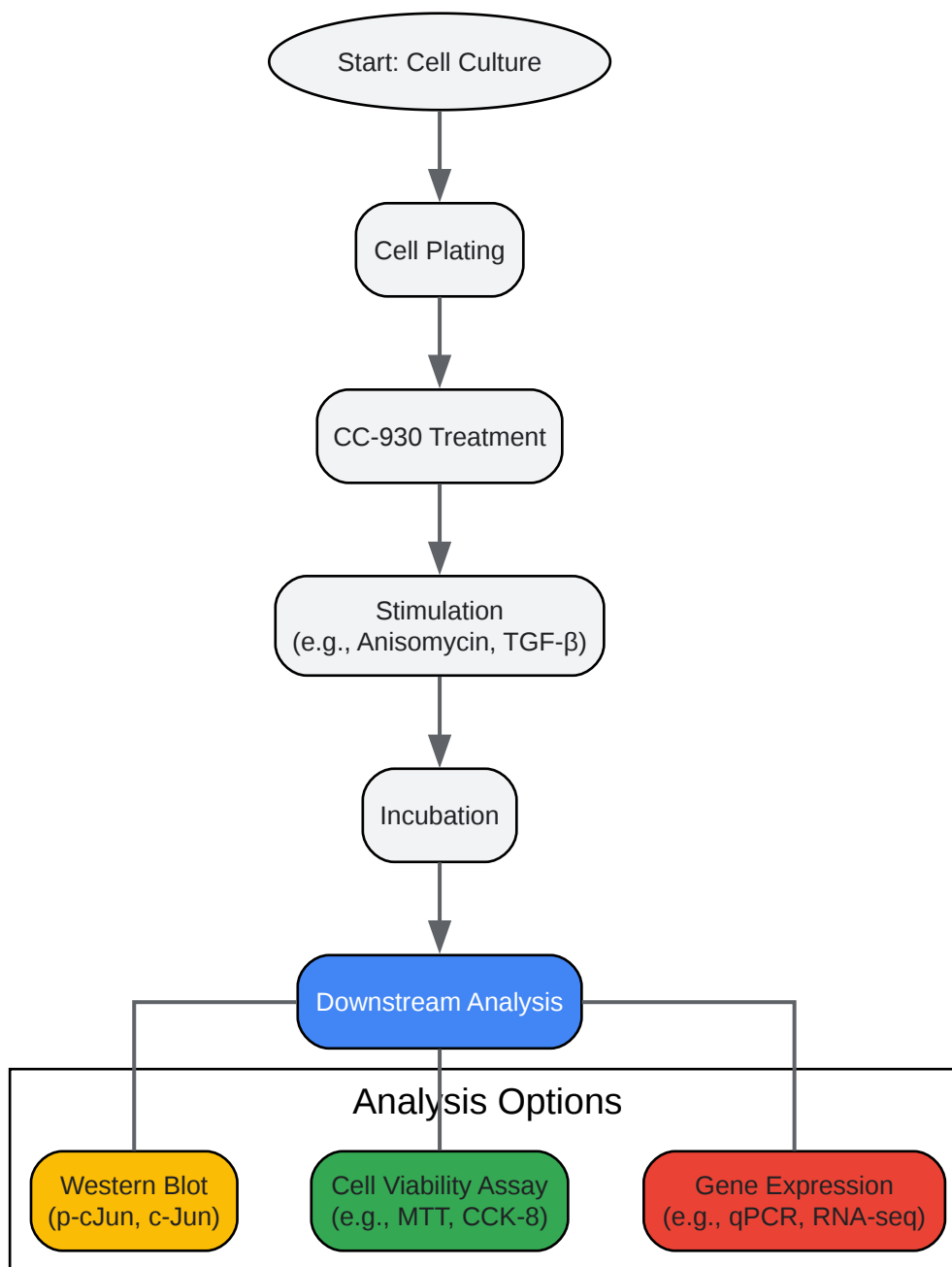
- **CC-930** Stock Solution: Prepare a high-concentration stock solution of **CC-930** in a suitable solvent such as DMSO. For example, a 10 mM stock solution. Store the stock solution at -20°C or -80°C.
- Working Solutions: On the day of the experiment, dilute the stock solution to the desired final concentrations in the cell culture medium. It is important to ensure that the final concentration of the solvent (e.g., DMSO) in the culture medium is low (typically $\leq 0.1\%$) and is consistent across all experimental conditions, including the vehicle control.

General Cell Treatment:

- Plate the cells at the desired density in a suitable culture vessel (e.g., 96-well plate, 6-well plate).
- Allow the cells to adhere and grow overnight, or as required by the specific cell line.
- Remove the culture medium and replace it with fresh medium containing the desired concentrations of **CC-930** or vehicle control.
- Incubate the cells for the desired treatment duration. This will vary depending on the specific experiment and cell type.
- Following incubation, proceed with the desired downstream analysis, such as cell viability assays, western blotting for protein expression and phosphorylation, or gene expression analysis.

Experimental Workflow

The following diagram outlines a typical experimental workflow for evaluating the effect of **CC-930** on a specific cellular process.



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Caption: General experimental workflow for **CC-930**.

Conclusion

CC-930 is a valuable research tool for investigating the role of the JNK signaling pathway in various biological processes and disease models. The protocols and data presented here provide a foundation for designing and conducting experiments to explore the effects of this

potent JNK inhibitor. Researchers should optimize these protocols for their specific cell lines and experimental conditions.

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- To cite this document: BenchChem. [Application Notes and Protocols for CC-930 (Tanzisertib)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1684340#cc-930-experimental-protocol-for-cell-culture]

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